2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a benzo[d][1,4]dioxin moiety
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-13-4-2-1-3-12(13)17-21-18(27-22-17)26-10-16(23)20-11-5-6-14-15(9-11)25-8-7-24-14/h1-6,9H,7-8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYIIQHEUINLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl acetic acid under amide-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, leading to the formation of amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The thiadiazole moiety is known for its antimicrobial properties. Research has shown that compounds containing thiadiazole structures exhibit significant activity against various bacterial strains. For instance, studies have indicated that derivatives of thiadiazole can inhibit both Gram-positive and Gram-negative bacteria effectively, with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting the growth of cancer cell lines such as HEK293 (human epidermal kidney), BT474 (breast cancer), and NCI-H226 (lung cancer). In vitro assays demonstrated moderate cytotoxicity compared to standard anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapy.
Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes mellitus and Alzheimer’s disease . The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance enzyme inhibition potency.
Anti-inflammatory Activity
In silico studies have indicated that compounds similar to 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may act as inhibitors of inflammatory pathways, particularly through the inhibition of enzymes like lipoxygenase . This suggests potential applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of synthesized compounds .
Case Studies and Research Findings
A variety of studies have been conducted to explore the applications of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or other biomolecules. The thiadiazole ring and chlorophenyl group may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamide
- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide
Uniqueness
The uniqueness of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its combination of a thiadiazole ring, a chlorophenyl group, and a benzo[d][1,4]dioxin moiety. This combination provides a unique set of chemical properties and potential biological activities that are not commonly found in other compounds.
Biological Activity
The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antidiabetic, anticancer, and antimicrobial properties based on recent research findings.
Antidiabetic Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant inhibitory effects on enzymes related to carbohydrate metabolism. Specifically, the compound has been evaluated for its ability to inhibit α-amylase and α-glucosidase , which are crucial in the management of diabetes.
Inhibition Studies
In vitro studies revealed that various thiadiazole analogs demonstrated potent inhibitory profiles against these enzymes:
- α-Amylase IC50 values : Ranged from 0.70 ± 0.01 to 30.80 ± 0.80 μM.
- α-Glucosidase IC50 values : Ranged from 0.80 ± 0.01 to 29.70 ± 0.40 μM.
These results suggest that structural modifications in the compound can lead to varying degrees of activity against these enzymes, indicating a structure-activity relationship (SAR) that merits further investigation .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied across various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.
Cytotoxicity Assays
A series of tests conducted on different human cancer cell lines revealed:
- HEPG2 (liver cancer) : Significant cytotoxic effects were observed with an EC50 value of approximately 10.28 µg/mL.
- A549 (lung cancer) and SK-MEL-2 (skin cancer) : The compound exhibited notable antiproliferative activity with IC50 values indicating effective growth inhibition.
The mechanism of action appears to involve induction of apoptosis through caspase activation, particularly caspase-3 and caspase-8, which are critical in programmed cell death pathways .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains.
Bacterial Inhibition Studies
The antibacterial efficacy was assessed against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Notable inhibition was observed.
- Escherichia coli and Klebsiella pneumoniae : The compound showed significant inhibitory effects.
Inhibition zones were measured, and molecular docking studies suggested a strong interaction between the compound and bacterial targets .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with substituted phenyl groups under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Sulfanyl-acetamide coupling : Reaction of the thiadiazole intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂), and stoichiometric ratios to minimize side reactions. Yield optimization often requires iterative purification via column chromatography .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, with characteristic peaks for the thiadiazole ring (~160 ppm in ¹³C NMR) and benzodioxin protons (δ 4.2–4.5 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 391.89 for [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric/colorimetric kits, with IC₅₀ calculations .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish safety margins .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations, Gaussian software) to identify discrepancies in substituent orientation .
- Single-crystal X-ray diffraction : Resolve ambiguities in bond lengths/angles and confirm tautomeric forms of the thiadiazole ring .
- Dynamic NMR studies : Analyze temperature-dependent peak splitting to detect conformational flexibility in the sulfanyl-acetamide linker .
Q. What strategies are effective for enhancing the compound’s selectivity in enzyme inhibition?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on the 2-chlorophenyl ring) to modulate steric/electronic interactions with enzyme active sites .
- Molecular docking : Use AutoDock Vina to predict binding affinities and guide rational modifications (e.g., elongating the acetamide chain for better hydrophobic pocket fit) .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonding with the thiadiazole sulfur) using Schrödinger Suite .
Q. How can stability issues (e.g., photodegradation or pH sensitivity) be systematically addressed?
- Methodology :
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines), acidic/basic conditions (0.1M HCl/NaOH), and elevated temperatures (40–60°C) .
- HPLC-MS monitoring : Track degradation products and identify vulnerable functional groups (e.g., sulfanyl linkage oxidation) .
- Stabilization approaches : Use lyophilization for long-term storage or formulate with antioxidants (e.g., BHT) in solution .
Q. What computational tools are suitable for predicting its ADMET properties?
- Methodology :
- SwissADME : Predict bioavailability, blood-brain barrier permeability, and CYP450 interactions based on topological polar surface area (TPSA) and LogP values .
- ProTox-II : Estimate toxicity endpoints (e.g., LD₅₀) and highlight structural alerts (e.g., thiadiazole-related hepatotoxicity) .
- Molecular dynamics simulations : Assess binding persistence with plasma proteins (e.g., human serum albumin) using GROMACS .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation times) and normalize data using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Dose-response reevaluation : Confirm activity thresholds (e.g., IC₅₀) with independent replicates and positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal assays : Validate antimicrobial claims with live/dead cell imaging (SYTOX Green) or time-kill kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
